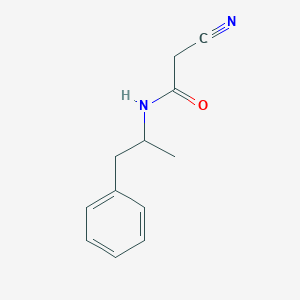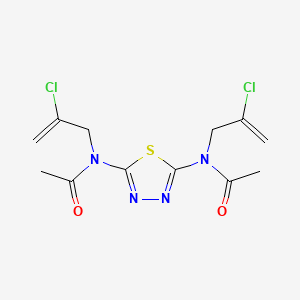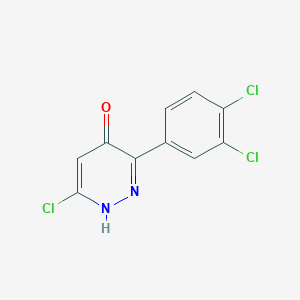
6-Chloro-3-(3,4-dichlorophenyl)pyridazin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-CHLORO-3-(3,4-DICHLOROPHENYL)PYRIDAZIN-4-OL is an organic compound with the molecular formula C10H5Cl3N2O It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-3-(3,4-DICHLOROPHENYL)PYRIDAZIN-4-OL typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzene and 6-chloropyridazine.
Coupling Reaction: The 3,4-dichlorobenzene undergoes a coupling reaction with 6-chloropyridazine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere.
Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate (KMnO4) to form the desired product.
Industrial Production Methods
In industrial settings, the production of 6-CHLORO-3-(3,4-DICHLOROPHENYL)PYRIDAZIN-4-OL follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
6-CHLORO-3-(3,4-DICHLOROPHENYL)PYRIDAZIN-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can produce various functionalized pyridazines.
科学的研究の応用
6-CHLORO-3-(3,4-DICHLOROPHENYL)PYRIDAZIN-4-OL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 6-CHLORO-3-(3,4-DICHLOROPHENYL)PYRIDAZIN-4-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
類似化合物との比較
Similar Compounds
6-Chloro-N-(3,4-dichlorophenyl)pyrimidin-4-amine: A structurally similar compound with comparable chemical properties.
6-Chloro-3-phenylpyridazin-4-ol: Another pyridazine derivative with similar reactivity.
Uniqueness
6-CHLORO-3-(3,4-DICHLOROPHENYL)PYRIDAZIN-4-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine atoms and pyridazine ring makes it a valuable compound for various applications.
特性
CAS番号 |
80591-70-4 |
|---|---|
分子式 |
C10H5Cl3N2O |
分子量 |
275.5 g/mol |
IUPAC名 |
6-chloro-3-(3,4-dichlorophenyl)-1H-pyridazin-4-one |
InChI |
InChI=1S/C10H5Cl3N2O/c11-6-2-1-5(3-7(6)12)10-8(16)4-9(13)14-15-10/h1-4H,(H,14,16) |
InChIキー |
YPQLVOXNLZGPPL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=NNC(=CC2=O)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


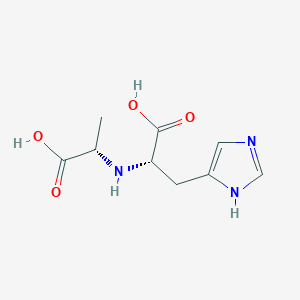
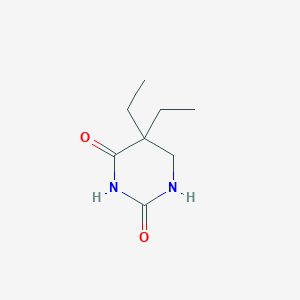

![1-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazine dihydrochloride](/img/structure/B12924615.png)
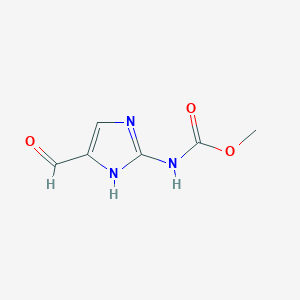
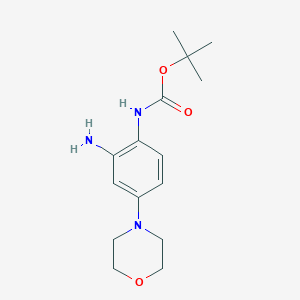
![5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12924636.png)

![6-Hydroxy-2-{4-[(6-methyloctyl)oxy]phenyl}-5-octylpyrimidin-4(3H)-one](/img/structure/B12924644.png)
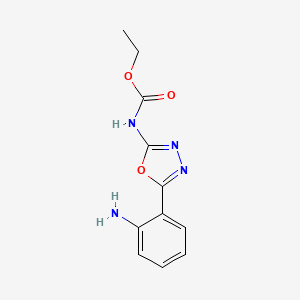

![3-Phenylpyrido[3,4-e][1,2,4]triazine](/img/structure/B12924654.png)
